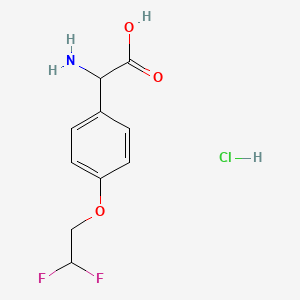

2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride

Description

2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride is a fluorinated phenylglycine derivative. Its structure features:

- Phenyl ring: Substituted at the para position with a 2,2-difluoroethoxy group (–OCH₂CF₂).

- Amino acetic acid backbone: The amino group (–NH₂) and carboxylic acid (–COOH) are attached to the same carbon, forming a chiral center.

- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.

This compound is hypothesized to exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing difluoroethoxy group, which may reduce oxidation susceptibility compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3.ClH/c11-8(12)5-16-7-3-1-6(2-4-7)9(13)10(14)15;/h1-4,8-9H,5,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYEHCIOPACPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)OCC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241138-24-7 | |

| Record name | 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

A structurally similar compound, 2-amino-2-phenylacetic acid, has been identified as a selective inhibitor of cyclooxygenase 2 (cox-2). COX-2 is an enzyme that plays a crucial role in inflammation and pain.

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme (like cox-2) and inhibit its activity. This inhibition could lead to a decrease in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory activity.

Biological Activity

2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride, a synthetic compound with the molecular formula and a molecular weight of 267.66 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological contexts. Its unique structure includes an amino acid backbone and a difluoroethoxy-substituted phenyl group, which may enhance its interaction with biological targets.

The compound is suspected to act as a selective inhibitor of cyclooxygenase-2 (COX-2), similar to other structurally analogous compounds. By inhibiting COX-2, it may reduce the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism suggests potential applications in treating inflammatory conditions and pain management.

Anti-inflammatory Effects

Research indicates that 2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride may exhibit anti-inflammatory properties. Its interaction with COX-2 could lead to significant reductions in inflammation markers. Preliminary studies have shown that compounds with similar structures can selectively inhibit COX-2 with varying degrees of potency.

| Compound Name | IC50 (µg/mL) | Selectivity for COX-2 vs COX-1 |

|---|---|---|

| Compound A | 6.02 ± 0.33 | 6-fold higher |

| 2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride | TBD | TBD |

Neurotransmitter Modulation

The difluoroethoxy group in the compound may also influence neurotransmitter systems, potentially affecting pathways related to pain and inflammation. This modulation could be beneficial in developing treatments for neurodegenerative diseases or pain syndromes where neurotransmitter imbalance is a factor.

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance, cytotoxicity assays on cancer cell lines such as HeLa and CaCo-2 have been utilized to assess its anticancer properties:

| Cell Line | Compound | IC50 (µg/mL) | % Cell Growth Inhibition at 400 µg/mL |

|---|---|---|---|

| HeLa | 3 | 30.81 | 1.49% |

| CaCo-2 | 4 | 30.81 | 0.49% |

These results indicate that the compound may possess moderate to potent anticancer activity, warranting further investigation into its therapeutic potential .

Structural Comparisons

Comparative studies with structurally similar compounds highlight the unique aspects of 2-Amino-2-(4-(2,2-difluoroethoxy)phenyl)acetic acid hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(4-trifluoromethylphenyl)acetic acid | Trifluoromethyl group | Different electronic properties affecting reactivity |

| 3-Amino-3-(4-(difluoromethoxy)phenyl)propanoic acid | Difluoromethoxy substitution | Different substitution pattern influences properties |

The presence of the difluoroethoxy group offers distinct electronic characteristics that may lead to unique biological interactions compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Fluorinated Derivatives

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS 2411635-69-1): Structure: Direct difluoro substitution on the phenyl ring (2,6-positions). Molecular Formula: C₈H₈ClF₂NO₂; MW: 223.6 . Key Differences:

- Lacks the ethoxy linker, reducing steric bulk.

- Higher lipophilicity due to direct halogen attachment.

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Structure: Monofluoro substitution at the para position; methyl ester instead of carboxylic acid. Applications: Intermediate in chiral drug synthesis (e.g., β-lactam antibiotics) .

(b) Chlorinated Derivatives

2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride (CAS 1105679-25-1): Structure: Dichloro substitution (3,4-positions). Molecular Formula: C₈H₈Cl₃NO₂; MW: 256.51 . Key Differences:

- Increased molecular weight and lipophilicity.

- Potential for higher toxicity due to chlorine’s electron-withdrawing effects .

(c) Ether-Linked Derivatives

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride (CAS 134722-07-9): Structure: Methoxy (–OCH₃) substitution at the para position. Key Differences:

Functional Group Modifications

2-Amino-2-[4-(pyridin-2-yl)phenyl]acetic acid hydrochloride (CAS 1135818-89-1): Structure: Pyridinyl group replaces difluoroethoxy. Molecular Formula: C₁₃H₁₃ClN₂O₂; MW: 264.71 . Key Differences:

2-Amino-4,4,4-trifluorobutyric acid hydrochloride (CAS 262296-39-9): Structure: Trifluoromethyl group on a butyric acid backbone. Key Differences:

Physicochemical and Pharmacological Comparisons

*Estimated based on structural analogs.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the difluoroethoxy group (δ ~6.0 ppm for CF₂CH₂O) and aromatic protons (δ ~7.2 ppm for the phenyl ring). Compare with analogs like (R)-2-amino-2-(4-fluorophenyl)acetic acid .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with ESI-MS detects impurities (<0.5%) and verifies molecular weight (e.g., [M+H]+ at m/z 294.1) .

- X-ray Crystallography : For absolute configuration determination, single-crystal XRD is recommended, as applied to structurally similar amino acid hydrochlorides .

Advanced: How can enantiomeric purity be assessed, and what chiral separation methods are effective?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) and 0.1% diethylamine. Retention time differences (ΔRt >1.5 min) resolve enantiomers, validated via spiking with racemic standards .

- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values for enantiopure analogs (e.g., (R)-2-amino-2-phenylacetic acid: [α]D²⁵ = +34.5°) .

- Circular Dichroism (CD) : CD spectra in aqueous HCl (0.1 M) distinguish enantiomers by Cotton effects at ~210 nm and ~245 nm .

Advanced: What strategies mitigate degradation during storage, and how is stability under physiological conditions evaluated?

Q. Methodological Answer :

- Forced Degradation Studies :

- Thermal Stability : Heat at 40–60°C for 72 hours; monitor via HPLC for decomposition products (e.g., free amino acid or difluoroethanol).

- pH Stability : Incubate in buffers (pH 1–9) at 37°C; acidic conditions (pH <3) typically hydrolyze the difluoroethoxy group .

- Storage Recommendations : Lyophilized solid stored at -20°C under argon prevents oxidation and hygroscopic degradation .

Advanced: How can researchers design in vitro assays to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with known affinity for arylacetic acid derivatives, such as amino acid transporters (e.g., LAT1) or proteases .

- Binding Assays : Use fluorescence polarization with FITC-labeled analogs to measure KD values. For example, competitive binding against 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid (IC₅₀ ~10 µM) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines (e.g., HEK293) via scintillation counting .

Advanced: How should contradictory data in solubility or bioactivity between batches be resolved?

Q. Methodological Answer :

- Batch Comparison : Perform side-by-side HPLC, NMR, and DSC (differential scanning calorimetry) to identify polymorphic variations or residual solvents .

- Solubility Testing : Use standardized buffers (e.g., PBS pH 7.4) and shake-flask method with UV quantification (λ = 260 nm). Discrepancies may arise from particle size differences; micronization improves reproducibility .

- Bioactivity Replication : Validate assays with internal controls (e.g., known inhibitors) and orthogonal methods (e.g., SPR vs. ITC) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.